3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one
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Overview
Description
The compound “3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one” is a complex organic molecule that contains several functional groups including a benzyloxy group, a phenyl group, an oxadiazole ring, and a pyridazinone ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as nucleophilic substitution, condensation, and cyclization . The benzyloxy group could be introduced via a nucleophilic substitution reaction with benzyl chloride . The oxadiazole ring could be formed via a condensation reaction followed by cyclization .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The benzyloxy group may introduce some steric hindrance, which could influence the overall shape of the molecule .Chemical Reactions Analysis
The benzyloxy group in this compound is likely to be susceptible to reactions such as oxidation and reduction . The oxadiazole ring could potentially undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure, the functional groups present, and the nature of the bonds within the molecule .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Research on iridium(III) complexes incorporating oxadiazol-substituted amide ligands has demonstrated their utility in creating highly efficient green phosphorescent OLEDs with low efficiency roll-off. These complexes, by virtue of their electron-transporting and electroluminescence properties, offer potential improvements in OLED performance and efficiency (Zhang et al., 2016).
Liquid-Crystalline Materials
Oxadiazole derivatives with columnar discotic liquid-crystalline phases have been synthesized and studied for their electron mobility, indicating potential applications in organic electronics. These materials exhibit mesophases over a wide temperature range, suggesting their suitability for use in electronic devices (Zhang et al., 2003).
Antioxidants
A series of 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles has been synthesized and evaluated for antioxidant activities. Some derivatives exhibited significant antioxidant potential, highlighting the role of structural modifications on the biological activity of oxadiazole compounds (Rabie et al., 2016).
Antimicrobial Agents
Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives have been synthesized and assessed for their antimicrobial efficacy against various bacterial and fungal strains. Some compounds showed significant in vitro growth inhibition, underlining the antimicrobial potential of oxadiazole derivatives (Bhat et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-phenyl-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O3/c30-21-15-16-29(19-11-5-2-6-12-19)27-23(21)25-26-24(28-32-25)20-13-7-8-14-22(20)31-17-18-9-3-1-4-10-18/h1-16H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCORNUFHXGRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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